molecular formula C30H52O2 B1203669 Gammacerane-3,21-diol

Gammacerane-3,21-diol

Cat. No. B1203669
M. Wt: 444.7 g/mol
InChI Key: QIRODTHVSNBDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gammacerane-3,21-diol is a natural product found in Abies veitchii with data available.

Scientific Research Applications

1. Biochemical Composition and Biomarker Analysis

Gammacerane-3,21-diol, a triterpene, has been identified in various natural sources, contributing to the study of biochemical composition and biomarker analysis. For instance, Tanaka, Mizota, and Matsunaga (1994) isolated gammaceranes from the stem bark of Abies mariesii, including gammaceran-3β,21α-diol, which helped in understanding the plant's chemical composition (Tanaka, Mizota, & Matsunaga, 1994). Similarly, the study by Sinninghe Damsté et al. (1995) suggested gammacerane as an indicator of water column stratification, offering insights into marine sediment analysis (Sinninghe Damsté et al., 1995).

2. Geochemical Studies

In geochemistry, gammacerane-3,21-diol plays a significant role as a biomarker. Huang (2017) studied its biodegradation effects in crude oils, which aids in the understanding of oil family classification and oil-source correlation (Huang, 2017). Haven et al. (1989) identified tetrahymanol, a precursor of gammacerane, in marine sediments, further enhancing knowledge about sedimentary processes (Haven et al., 1989).

3. Cancer Research

In the field of cancer research, gammacerane-3,21-diol has shown potential. Wang, Chen, and Yue (2020) discovered that gammacerane suppresses the growth of human endometrial carcinoma cells, highlighting its therapeutic potential (Wang, Chen, & Yue, 2020).

4. Environmental and Microbial Studies

Gammacerane-3,21-diol also assists in environmental and microbial studies. Venkatesan (1989) found tetrahymanol, a gammacerane precursor, in various marine environments, indicating the presence of specific primitive organisms (Venkatesan, 1989). Harvey and McManus (1991) observed tetrahymanol in marine ciliates, suggesting a specific marker for marine ciliates that feed on bacteria (Harvey & McManus, 1991).

5. Bacterial Biochemistry

Research by Banta, Wei, and Welander (2015) established a distinct pathway for tetrahymanol synthesis in bacteria, offering a deeper understanding of bacterial biochemistry and the biosynthesis of gammacerane-3,21-diol (Banta, Wei, & Welander, 2015).

properties

Product Name

Gammacerane-3,21-diol

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene-3,10-diol

InChI

InChI=1S/C30H52O2/c1-25(2)19-11-17-29(7)21(27(19,5)15-13-23(25)31)9-10-22-28(6)16-14-24(32)26(3,4)20(28)12-18-30(22,29)8/h19-24,31-32H,9-18H2,1-8H3

InChI Key

QIRODTHVSNBDCB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C

synonyms

gammaceran-3,21-diol
gammacerane-3,21-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gammacerane-3,21-diol
Reactant of Route 2
Gammacerane-3,21-diol
Reactant of Route 3
Gammacerane-3,21-diol
Reactant of Route 4
Gammacerane-3,21-diol
Reactant of Route 5
Gammacerane-3,21-diol
Reactant of Route 6
Gammacerane-3,21-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.